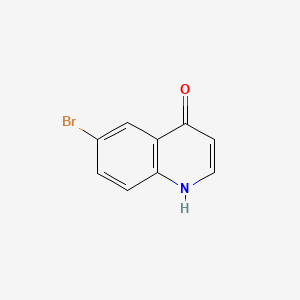

6-Bromoquinolin-4-Ol

Description

Significance of the Quinolone Scaffold in Advanced Chemical and Biological Research

The quinolone scaffold, a fused bicyclic aromatic system containing a nitrogen atom, is a privileged structure in medicinal chemistry and materials science. glpbio.comresearchgate.net Quinolone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com This wide range of activities has spurred extensive research into the synthesis and functionalization of the quinolone core to develop new therapeutic agents. The ability to modify the quinolone scaffold at various positions allows for the fine-tuning of its pharmacological and physicochemical properties, making it a highly adaptable framework for drug discovery. chemblink.comchemscene.com

Historical Context and Evolution of Research Trajectories for 6-Bromoquinolin-4-Ol (B142416)

Historically, research involving this compound has been closely tied to the synthesis of more elaborate quinoline (B57606) derivatives. Early synthetic routes often involved multi-step processes to construct the quinolinone core and introduce the bromo and hydroxyl functionalities. researchgate.net A significant focus of research has been the use of this compound as a key precursor for the synthesis of 6-bromo-4-chloroquinoline (B1276899), a crucial intermediate for introducing further molecular diversity. atlantis-press.com

The evolution of research on this compound has mirrored advances in synthetic organic chemistry. More recent methodologies focus on improving the efficiency and yield of its synthesis and its subsequent conversion to other valuable compounds. atlantis-press.comresearchgate.net Notably, this compound is a critical starting material for the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), highlighting the compound's contemporary relevance in the development of targeted cancer therapies. researchgate.net The research trajectory has thus shifted from fundamental synthesis to its strategic application in constructing highly functionalized molecules with specific biological targets.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H6BrNO | chemscene.com |

| Molecular Weight | 224.05 g/mol | chemscene.com |

| Melting Point | 286 °C | chemblink.com |

| Solubility | Very slightly soluble (0.36 g/L at 25 °C) | chemblink.com |

| pKa | Not explicitly available, but the quinolone scaffold has a pKa around 4.18 | chemicalbook.com |

| LogP | 2.9267 | chemscene.com |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available confirming the structure. |

| ¹³C NMR | Data available confirming the structure. |

| Mass Spectrometry | Data available confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Data available confirming functional groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBNOHKHRAXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932579 | |

| Record name | 6-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-94-4 | |

| Record name | 6-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Bromoquinolin 4 Ol

Established Synthetic Pathways to 6-Bromoquinolin-4-Ol (B142416)

The synthesis of this compound typically involves multi-step routes that build the quinoline (B57606) ring system and introduce the necessary substituents. These pathways often rely on cyclization reactions to form the core structure and substitution reactions to prepare precursor molecules.

Cyclization Reactions in the Synthesis of this compound

Cyclization reactions are fundamental to constructing the quinoline scaffold. One common approach involves the reaction of substituted anilines with appropriate carbonyl compounds or their equivalents, followed by ring closure. For instance, a representative pathway for related quinoline derivatives involves the reaction of 4-bromoaniline (B143363) with reagents like ethyl propiolate or Meldrum's acid derivatives, which then undergo cyclization. High temperatures, often in high-boiling solvents such as diphenyl ether, are typically employed to facilitate these cyclization steps vulcanchem.comatlantis-press.comprepchem.comresearchgate.netresearchgate.netgoogle.com. For example, the Gould-Jacobs reaction mechanism is utilized in the thermal cyclization of 3-(4-bromoaniline) ethyl acrylate (B77674) in diphenyl ether at 200°C to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate benchchem.com. Another method involves the cyclization of intermediates derived from 4-bromoaniline and Meldrum's acid or triethyl orthoformate, often followed by subsequent functional group interconversions to arrive at the desired 4-hydroxyquinoline (B1666331) structure atlantis-press.comresearchgate.net.

Substitution Reactions for the Preparation of this compound Precursors

Substitution reactions play a crucial role in preparing the necessary precursors for quinoline synthesis. Halogenation, particularly bromination, is a key step in introducing the bromine atom at the desired position on the aniline (B41778) or quinoline ring. For example, electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) can be employed to introduce bromine onto aniline derivatives or quinoline intermediates vulcanchem.com. Additionally, nucleophilic aromatic substitution (NAS) can be utilized. For instance, the reaction of 4-bromo-6-nitroquinoline (B3030058) with ammonia (B1221849) or primary amines under high-temperature conditions, or microwave irradiation, can introduce an amino group at the 4-position, though this is more relevant for amine derivatives than the target hydroxyl compound benchchem.com. In the context of preparing precursors for this compound, substitution reactions might involve modifying functional groups on pre-formed quinoline rings or assembling the ring from substituted aromatic precursors where substitution reactions have already occurred. For example, the hydroxyl group at position 4 of a quinoline can be substituted with chlorine using phosphorus oxychloride (POCl₃) and catalytic DMF, yielding a 4-chloroquinoline (B167314) derivative which can then be further functionalized benchchem.com.

Derivatization Strategies and Functionalization of the this compound Core

The presence of the bromine atom and the hydroxyl group on the quinoline core makes this compound a versatile substrate for further functionalization, particularly through cross-coupling reactions.

Chan-Lam Cross-Coupling Reactions of this compound

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, specifically C-O, C-N, and C-S bonds, by coupling arylboronic acids with nucleophiles containing N-H or O-H bonds organic-chemistry.orgnih.govslideshare.net. This reaction is highly valuable for functionalizing the this compound core, typically by coupling the hydroxyl group at the 4-position with aryl boronic acids to form diaryl ethers. This approach has been successfully applied to synthesize various functionalized phenoxy quinoline derivatives mdpi.comrsc.orgmdpi.comnih.govresearchgate.netresearchgate.netmdpi.comnih.gov.

The general scheme for the Chan-Lam coupling involving this compound typically entails reacting it with an aryl boronic acid in the presence of a copper catalyst, a base, and a suitable solvent. Optimized conditions often involve copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, triethylamine (B128534) (Et₃N) as the base, and various solvent systems mdpi.comrsc.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov.

Significant research has focused on optimizing the Chan-Lam coupling for this compound to achieve high yields and selectivity. Copper catalysts, particularly copper(II) acetate (Cu(OAc)₂), are widely employed, often in catalytic amounts. Studies have shown that using 1-2 equivalents of Cu(OAc)₂ can provide optimum results mdpi.comrsc.org. The reaction is often performed in an aerobic atmosphere, with oxygen acting as the oxidant to re-oxidize the copper catalyst, enabling a catalytic process beilstein-journals.orgnih.gov.

Other catalytic systems and additives have also been explored. For instance, the use of ligands like tri(cyclohexyl)phosphine (PCy₃) or specific N-heterocyclic carbenes (NHCs) can enhance catalytic activity rsc.org. Bases such as triethylamine (Et₃N), TMEDA, or pyridine (B92270) are commonly used to facilitate the reaction mdpi.comrsc.orgmdpi.comresearchgate.netbeilstein-journals.org. Molecular sieves (e.g., 4 Å) are sometimes included to maintain anhydrous conditions and improve yields mdpi.commdpi.com. Reaction temperatures typically range from room temperature to moderate heating (e.g., 50-70°C), with room temperature being favored for its mildness rsc.orgbeilstein-journals.org.

Research findings indicate that specific catalyst loadings and reaction times are critical. For example, a model reaction between this compound and 4-methyl phenylboronic acid achieved an 89% yield using 2 equivalents of Cu(OAc)₂, triethylamine, and molecular sieves in an aerobic atmosphere at room temperature for 48 hours mdpi.comresearchgate.net. Another study reported yields up to 89% using Cu(OAc)₂ (2 eq.) and triethylamine in a mixed solvent system (e.g., DMF/EtOH) at room temperature benchchem.com.

The choice of solvent significantly influences the yield and selectivity of the Chan-Lam coupling reaction of this compound. Studies have investigated the performance of protic, aprotic, and mixed solvent systems.

Protic Solvents: Methanol (B129727) (MeOH) has been found to yield very good results, often attributed to better solubility and interaction between the solvent and reacting species mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net. Yields of 57-92% have been reported when using methanol with a base like triethylamine mdpi.com.

Aprotic Solvents: Solvents like Dimethylformamide (DMF) have shown moderate yields, while ethanol (B145695) (EtOH) generally results in lower yields mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net. Dichloromethane (DCM) has also been used, sometimes in combination with other solvents or specific ligands rsc.org.

Mixed Solvents: A mixed solvent system of methanol/water (8:1) has demonstrated particularly excellent results, surpassing other solvents in terms of yield mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net.

The impact of these solvents on reaction yields can be substantial, with optimized mixed solvent systems often leading to higher product formation compared to single-solvent approaches. For instance, the mixed solvent CH₃OH/H₂O (8:1) gave more excellent results compared to methanol, DMF, or ethanol alone mdpi.com.

Table 1: Representative Chan-Lam Coupling Conditions for this compound

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-methyl phenyl- | Cu(OAc)₂ (2 eq.) | Et₃N | DMF/EtOH | Room Temperature | 48 h | Up to 89 | benchchem.com |

| 4-methyl phenyl- | Cu(OAc)₂ (1 eq.) | Et₃N | MeOH/H₂O (8:1) | Room Temperature | 48 h | Very Good | mdpi.comresearchgate.netresearchgate.net |

| Phenyl- | Cu(OAc)₂·H₂O | Et₃N, TMEDA | MeOH/H₂O (8:1) | Room Temperature | - | Good | rsc.org |

| Aryl boronic acids | Cu(OAc)₂ | Et₃N | MeOH | Room Temperature | 24 h | Good | benchchem.com |

Table 2: Solvent Effects on Chan-Lam Coupling Yields

| Solvent System | Yield Range | Notes | Reference |

| Methanol (MeOH) | Very Good | Protic solvent, good solubility | mdpi.comresearchgate.netresearchgate.net |

| Dimethylformamide (DMF) | Moderate | Aprotic solvent | mdpi.comresearchgate.netresearchgate.net |

| Ethanol (EtOH) | Low | Protic solvent | mdpi.comresearchgate.netresearchgate.net |

| Methanol/Water (8:1) | Excellent | Mixed solvent, superior performance | mdpi.comresearchgate.netresearchgate.net |

Compound List:

this compound

Scope of Aryl Boronic Acids in this compound Derivatization

This compound serves as a versatile substrate for derivatization, particularly through copper-catalyzed cross-coupling reactions with aryl boronic acids. The Chan–Lam coupling, also known as the Chan–Evans–Lam coupling, is a prominent method for forming C-O bonds, leading to the synthesis of aryl ethers, or C-N bonds, yielding aryl amines wikipedia.org. This reaction typically involves reacting this compound with various aryl boronic acids in the presence of a copper catalyst, such as copper(II) acetate researchgate.netmdpi.comvulcanchem.com.

The scope of this transformation is broad, accommodating a wide range of aryl boronic acids with diverse electronic properties, including those with electron-donating and electron-withdrawing substituents researchgate.netmdpi.comvulcanchem.com. Optimization studies have shown that mixed solvent systems, such as methanol/water (8:1), can enhance reaction yields compared to purely protic or aprotic solvents researchgate.net. The reaction can often be performed at room temperature under an air atmosphere, highlighting its mild and convenient nature wikipedia.orgvulcanchem.com. For instance, the reaction of this compound with 4-methylphenylboronic acid using 2 equivalents of Cu(OAc)₂ in the presence of Et₃N and molecular sieves yielded the desired product in 89% yield vulcanchem.com.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound Derivatives

While Chan–Lam coupling is widely applied, the bromine atom at the 6-position of this compound also makes it amenable to Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions are fundamental for forming carbon-carbon bonds, typically coupling aryl halides with organoboron species like boronic acids or esters libretexts.orgwikipedia.org. Although direct Suzuki-Miyaura coupling of this compound itself with aryl boronic acids is less frequently detailed in the provided literature compared to Chan–Lam coupling, related quinoline structures demonstrate the utility of this methodology. For example, the 6-bromoquinolin-4(1H)-one scaffold has been successfully converted to vinyl derivatives via Suzuki coupling with potassium vinyltrifluoroborate wikipedia.org. Furthermore, palladium-catalyzed cross-coupling reactions are generally employed for the functionalization of halogenated quinoline derivatives, suggesting the potential for Suzuki-Miyaura reactions with this compound using appropriate aryl boronic acids or related organoboron reagents researchgate.netbeilstein-journals.orgpsu.edu.

Nucleophilic Aromatic Substitution Approaches for this compound Modification

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, typically occurring when electron-withdrawing groups are present, activating the ring towards nucleophilic attack pressbooks.pubwikipedia.org. While the literature does not extensively detail SNAr reactions directly on this compound, the general principles of SNAr suggest that the bromine atom at the 6-position could potentially be displaced by strong nucleophiles under appropriate conditions. However, the quinoline ring system's inherent electronic distribution and the presence of the hydroxyl group at the 4-position would influence the regioselectivity and feasibility of such substitutions. Typically, SNAr reactions require activating groups (like nitro groups) ortho or para to the leaving group to stabilize the intermediate carbanion pressbooks.pub. Without such strong activating groups directly on the 6-position, direct SNAr at the bromine might be challenging compared to other activated aromatic systems.

O-Alkylated Ether Synthesis from this compound

The synthesis of O-alkylated ethers from this compound involves the alkylation of the hydroxyl group at the 4-position. While Chan–Lam coupling is primarily discussed for C-O arylation (forming aryl ethers or phenoxyquinolines) vulcanchem.com, direct O-alkylation with alkyl halides is a common method for preparing alkyl ethers. This reaction typically requires a base to deprotonate the hydroxyl group, forming a phenoxide intermediate, which then undergoes an SN2 reaction with an alkyl halide pharmaxchange.infolibretexts.org. Polar aprotic solvents like DMF or DMSO are often preferred for O-alkylation as they solvate the cation, enhancing the nucleophilicity of the phenoxide anion pharmaxchange.info. For example, O-alkylation of related pyrimidin-2(1H)-ones with alkyl halides in the presence of K₂CO₃ in refluxing acetonitrile (B52724) yielded O-alkylated products nih.gov. The successful synthesis of 4-O-ethers from similar hydroxyl-containing heterocycles using activated alkyl bromides or iodides in solvents like DMF has also been reported nih.gov.

Functionalization through Acrylamide (B121943) Linkages on this compound Derivatives

Functionalization of this compound derivatives to incorporate acrylamide linkages typically involves the formation of an amide bond between an amine and an acryloyl moiety. Research has demonstrated the synthesis of novel 4-acrylamido-quinoline derivatives, which act as potent PI3K/mTOR dual inhibitors frontiersin.orgnih.gov. These syntheses often involve preparing a precursor, such as a 6-bromoquinolin-4-yl acrylic acid derivative, which is then coupled with various amines (e.g., cyclopropylamine, tert-butylamine, aniline) using standard amide bond formation protocols, often employing coupling reagents or activating the carboxylic acid. For instance, a general synthetic procedure involves reacting a precursor like (E)-3-(6-bromoquinolin-4-yl)acrylic acid with an amine to yield the corresponding acrylamide derivative frontiersin.orgnih.gov.

Compound List

Biological Activity Profiling and Mechanistic Investigations of 6 Bromoquinolin 4 Ol Derivatives

Antimicrobial Research on 6-Bromoquinolin-4-Ol (B142416) Derivatives

Research into the antimicrobial properties of this compound derivatives has shown promising results, particularly against drug-resistant bacterial strains and pathogenic fungi.

Antibacterial Efficacy Against Resistant Strains (e.g., MRSA, ESBL-producing E. coli)

Several studies have investigated the antibacterial activity of this compound derivatives against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.

Arshad et al. synthesized a series of this compound derivatives (258a-h) using Chan-Lam coupling. Compound 258a demonstrated notable activity, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL and a Minimum Bactericidal Concentration (MBC) of 6.5 mg/mL against MRSA. Against ESBL-producing E. coli, compound 258a showed an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL mdpi.com. Other studies on similar this compound derivatives (e.g., molecules 3, 5a, and 5d) indicated them to be highly effective against both MRSA and ESBL-producing E. coli, with compound 3e showing the highest observed activity researchgate.net. While specific MIC values were not always detailed for all tested compounds, these findings highlight the potential of this class of derivatives in combating resistant bacterial infections researchgate.net.

Table 1: Antibacterial Efficacy Against Resistant Strains

| Compound/Derivative | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 258a | MRSA | 3.125 | 6.5 | mdpi.com |

| 258a | ESBL E. coli | 6.25 | 12.5 | mdpi.com |

| 3, 5a, 5d | MRSA, ESBL E. coli | "Most effective" | - | researchgate.net |

| 3e | MRSA, ESBL E. coli | "Highest activity" | - | researchgate.net |

Structure-Activity Relationship Studies in Antimicrobial Applications

Structure-activity relationship (SAR) studies on quinoline (B57606) derivatives have identified key structural features that influence antimicrobial efficacy. For quinoline-based compounds, substitutions at various positions on the quinoline ring are critical. For instance, the presence of fluorine at the 6-position, lower alkyl groups at the 1-position, and amino groups at the 5-position have been associated with enhanced antibacterial activity slideshare.net. The 6-bromo substituent itself can impact activity by altering steric and electronic properties, potentially improving interactions with biological targets benchchem.com. Modifications at the 4-position, such as the introduction of morpholine (B109124) or phenylmorpholine moieties, are also common strategies explored in SAR studies for antimicrobial applications benchchem.com.

Antitubercular Activity of this compound Analogs

Derivatives incorporating the quinoline scaffold have shown significant promise as antitubercular agents, targeting Mycobacterium tuberculosis (Mtb).

A study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives reported that compound 8e, specifically 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol, exhibited good antitubercular activity against M. tuberculosis H37Rv with an MIC of 21.2 µM nih.gov. Another series of 6-bromoquinoline (B19933) derivatives with phenyltriazole substituents demonstrated activity, with compound 5g showing the strongest effect against M. tuberculosis with an MIC of 15 μg/mL frontiersin.org. Further research on related quinoline derivatives indicated compounds 5e and 5f displaying significant activity against M. tuberculosis H37Rv at MICs of 6.25 and 3.12 μg/mL, respectively nih.gov. Additionally, novel 4-substituted sulfoxy-quinoline analogues demonstrated potent inhibitory activity against M. tuberculosis H37Rv, with IC50 values ranging from 0.043 to 0.26 µM semanticscholar.org.

Table 2: Antitubercular Activity Against Mycobacterium tuberculosis

| Compound/Derivative | Target Strain | MIC (µg/mL or µM) | Reference |

| 8e (2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol) | M. tuberculosis H37Rv | 21.2 µM | nih.gov |

| 5g (6-bromoquinoline with 4-bromo substituent) | M. tuberculosis | 15 μg/mL | frontiersin.org |

| 5q, 5r, 5s, 5t, 5v, 5w (6-bromoquinoline derivatives) | M. tuberculosis | 62.5-125 μg/mL | frontiersin.org |

| 6b, 6d, 6e (4-substituted sulfoxy-quinolines) | M. tuberculosis H37Rv | IC50: 0.043–0.26 µM | semanticscholar.org |

| 5e | M. tuberculosis H37Rv | 6.25 µg/mL | nih.gov |

| 5f | M. tuberculosis H37Rv | 3.12 µg/mL | nih.gov |

Antifungal Evaluations

The antifungal potential of quinoline derivatives, including those related to this compound, has also been explored. A series of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol derivatives showed good to excellent antifungal activity against Aspergillus niger, with MIC values ranging from 7.81 to 62.5 µg/mL researchgate.net. Specifically, compounds containing the 6-bromoquinoline moiety were part of this evaluation researchgate.net. Furthermore, novel fluorinated quinoline analogs demonstrated significant antifungal activity, with compounds 2b, 2e, 2f, 2k, and 2n exhibiting over 80% inhibition against Sclerotinia sclerotiorum, and compound 2g showing 80.8% activity against Rhizoctonia solani mdpi.com. Brominated derivatives of 2-methylquinolin-8-ol and compounds 10-12 were also noted for their high antifungal activity mdpi.org.

Table 3: Antifungal Activity

| Compound/Derivative | Target Organism | Activity (MIC or % inhibition) | Reference |

| 9d-f (containing 6-bromoquinoline) | A. niger | MIC 7.81–62.5 µg/mL | researchgate.net |

| Brominated 2-methylquinolin-8-ol derivatives | Various Fungi | Highest activity | mdpi.org |

| Compounds 10-12 | Various Fungi | High activity | mdpi.org |

| 2b | S. sclerotiorum | >80% inhibition | mdpi.com |

| 2e | S. sclerotiorum | >80% inhibition | mdpi.com |

| 2f | S. sclerotiorum | >80% inhibition | mdpi.com |

| 2k | S. sclerotiorum | >80% inhibition | mdpi.com |

| 2n | S. sclerotiorum | >80% inhibition | mdpi.com |

| 2g | R. solani | 80.8% inhibition | mdpi.com |

Anticancer Research on this compound Derivatives

The anticancer potential of quinoline derivatives is a significant area of research, with studies indicating their ability to inhibit cancer cell proliferation through various mechanisms.

Inhibition of Cell Proliferation in Cancer Cell Lines

Certain quinoline derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines. Compound 6h, a 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one derivative, showed significant inhibition against several human cancer cell lines, including HL-60, Hep3B, H460, and NCI-H522 nih.gov. While specific IC50 values for 6h against these lines were not detailed in the provided snippets, its broad activity suggests potential as an anticancer lead nih.gov.

In studies involving related quinoline structures, compound 8, a 6-isomer of 5,8-quinolinedione, exhibited potent antiproliferative activity with IC50 values of 0.59 μM against DLD1 cells and 0.44 μM against HCT116 cells ekb.eg. Furthermore, 4-anilinoquinolinylchalcone derivatives have shown promising results. Compound 4a demonstrated high cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 of 0.11 μM, and also showed comparable activity against Huh-7 cells mdpi.com. Related compounds 4d and 4f also exhibited significant cytotoxicity against MDA-MB-231, with IC50 values of 0.18 μM and 1.94 μM, respectively mdpi.com. Other quinoline-based hybrids, such as quinolinyl pyrazolines and pyrazolinyl thiazole (B1198619) hybrids, have also displayed inhibitory activity in the nanomolar range against various cancer cell lines ekb.eg.

Molecular Target Identification in Anticancer Mechanisms (e.g., Kinase Inhibition, PI3K/mTOR Pathways)

The development of targeted cancer therapies relies heavily on identifying specific molecular targets and understanding the intricate signaling pathways that drive tumor growth and survival. Quinoline derivatives, including those based on the this compound scaffold, have emerged as promising agents in this regard, primarily due to their ability to inhibit critical protein kinases and modulate key cellular pathways implicated in oncogenesis ekb.eg.

The PI3K/AKT/mTOR Pathway as a Critical Target The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a fundamental intracellular network that plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism probiologists.compersonalizedmedonc.comnih.gov. Aberrant activation of this pathway is a common hallmark across a broad spectrum of human cancers, contributing significantly to tumor initiation, progression, and resistance to therapy probiologists.compersonalizedmedonc.comnih.gov. Consequently, targeting components of the PI3K/AKT/mTOR pathway represents a significant strategy in anticancer drug discovery.

Research indicates that this compound serves as a key intermediate or scaffold in the synthesis of compounds designed to inhibit this pathway researchgate.net. For instance, derivatives synthesized using this compound as a precursor have been developed as dual inhibitors of PI3K and mTOR, demonstrating significant antiproliferative activity against various cancer cell lines researchgate.netnih.govfrontiersin.org. Specifically, novel quinoline derivatives incorporating an acrylamide (B121943) fragment at the C-4 position have shown remarkable inhibition against PI3Kα, with IC50 values in the low nanomolar range nih.govfrontiersin.org. These compounds modulate the PI3K/AKT/mTOR axis by directly inhibiting its kinase activity, thereby disrupting downstream signaling essential for cancer cell survival and proliferation researchgate.netnih.govfrontiersin.org.

Kinase Inhibition by Quinoline Scaffolds Beyond the PI3K/mTOR pathway, the quinoline scaffold is recognized for its versatility in inhibiting a range of protein kinases ekb.eg. Kinases are enzymes crucial for cellular signaling, regulating processes such as cell cycle progression, differentiation, and apoptosis. Dysregulation of kinase activity is frequently observed in cancer cells, leading to uncontrolled proliferation and survival ekb.eg. The presence of a bromine atom, such as at the 6-position of the quinoline ring, can influence molecular interactions, potentially enhancing lipophilicity and improving membrane permeability for better target engagement benchchem.combenchchem.com. Studies have explored bromoquinolinol derivatives as precursors to potent kinase inhibitors, highlighting the structural importance of this class of compounds in developing targeted anticancer agents vulcanchem.comescholarship.org.

Advanced Computational and Theoretical Studies of 6 Bromoquinolin 4 Ol and Its Derivatives

Molecular Docking Investigations of 6-Bromoquinolin-4-Ol (B142416) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other to form a stable complex. For this compound derivatives, these investigations focus on understanding their binding affinities and interactions with specific biological targets. Studies have explored various derivatives synthesized via methods like Chan–Lam coupling, where this compound is reacted with aryl boronic acids mdpi.comrsc.org.

Research findings indicate that specific derivatives exhibit varying binding energies with biological targets. For instance, in studies targeting bacterial enzymes like the β-lactamase receptor of E. coli, certain compounds demonstrated favorable binding and interactions within the active site researchgate.net. One study reported a derivative (compound 3e) exhibiting the least binding energy of -5.4 kcal/mol, suggesting a strong interaction with its target mdpi.com. Another investigation into S. aureus dihydropteroate (B1496061) synthetase found that synthesized hybrids were observed in the active pocket of the enzyme, indicating potential inhibitory activity researchgate.net. The presence of the bromine atom at the 6-position can influence these interactions, potentially enhancing π-stacking interactions critical for binding to certain protein targets, such as kinases benchchem.com.

Table 1: Representative Molecular Docking Findings for this compound Derivatives

| Derivative/Compound | Biological Target | Binding Affinity (kcal/mol) | Key Interactions/Observations |

| Compound 3e | Unspecified | -5.4 | Least binding energy reported mdpi.com |

| Compounds 4a, 4c | β-lactamase receptor (E. coli) | Not specified | Best fit and interactions with binding pocket researchgate.net |

| Synthesized hybrids | S. aureus dihydropteroate synthetase | Not specified | Observed in the active pocket researchgate.net |

| Fluoro analog | Unspecified | Not specified | Improved metabolic stability benchchem.com |

Density Functional Theory (DFT) Studies on this compound Analogs

Density Functional Theory (DFT) is employed to investigate the electronic structure, molecular geometry, and reactivity of this compound analogs. These studies provide fundamental insights into the properties that govern molecular behavior and interactions. DFT calculations typically involve determining parameters such as frontier molecular orbital (FMO) energies (HOMO-LUMO), energy gaps, dipole moments, and charge distributions.

Research has shown that synthesized this compound derivatives (e.g., 3a–3h) have energy gaps ranging from 4.93 to 5.07 eV mdpi.com. These energy gaps are indicative of the electronic stability and potential for charge transfer within the molecules researchgate.net. DFT analyses are also used to understand how structural modifications, such as the introduction of different substituents on the quinoline (B57606) ring, affect these electronic properties researchgate.net. For instance, the electronic properties, including the HOMO-LUMO energy gap, can be correlated with the binding affinity of compounds to target proteins researchgate.net.

Table 2: Representative DFT Study Findings for this compound Analogs

| Property | This compound (or Analog) | Derivative 3a–3h (Range) | Notes |

| HOMO-LUMO Energy Gap | Not specified | 4.93 – 5.07 eV | Indicates electronic stability mdpi.comresearchgate.net |

| Molecular Geometry | Not specified | Analyzed | Optimized geometry and vibrational spectra researchgate.net |

| Charge Distribution | Not specified | Analyzed | FMO analysis, MESP, density of states researchgate.net |

Elucidation of Structure-Activity Relationships (SAR) via Computational Methodologies

Computational methodologies, including molecular docking and DFT, are instrumental in elucidating Structure-Activity Relationships (SAR) for this compound derivatives. By correlating structural features with observed biological activities, researchers can identify key pharmacophores and design more potent and selective compounds.

Studies have indicated that the bromine atom at the 6-position can play a role in enhancing interactions, such as π-stacking, which is crucial for the activity of certain classes of drugs, like kinase inhibitors benchchem.com. Furthermore, SAR studies often involve comparing the activities of halogen-substituted analogs (e.g., chloro or iodo) with the bromo derivatives to understand the impact of the halogen's electronegativity and steric effects on target interaction benchchem.com. Computational docking results, such as binding energies, are directly used to infer SAR, where lower binding energies typically correlate with higher activity mdpi.comresearchgate.net. DFT-derived parameters, like the HOMO-LUMO energy gap, can also be linked to SAR by predicting molecular reactivity and electronic behavior that influences target binding researchgate.net. For example, structural modifications in phenylthiazole derivatives, including the introduction of methyl or halogen groups, were suggested to endow excellent antifungal activity, supporting SAR principles mdpi.com.

Table 3: SAR Insights from Computational Studies on Quinoline Derivatives

| Structural Feature/Modification | Impact on Activity (General Observation) | Computational Rationale |

| Bromine at C6 | Can enhance π-stacking interactions | Influences binding affinity to protein targets benchchem.com |

| Halogen substitution (e.g., Cl, I) | Comparative studies reveal impact | Electronegativity and steric effects on target interaction benchchem.com |

| Substituents on phenyl rings | Can influence activity (e.g., antifungal) | Electronic and steric effects on binding mdpi.com |

| Binding Energy (from docking) | Lower energy often correlates with higher activity | Direct indicator of molecular interaction strength mdpi.comresearchgate.net |

| HOMO-LUMO Energy Gap (from DFT) | Related to molecular reactivity | Influences electronic behavior and target binding researchgate.net |

Compound List:

this compound

4-Bromoquinolin-6-amine

6-Fluoroquinolin-4-amine

4-Bromoquinolin-8-amine

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

6-bromo-4-hydroxyquinoline-3-carboxylic acid

4-chloro-6-bromoquinoline

1H-benzo[d] mdpi.comrsc.orgbenchchem.comtriazole

6-bromo-1H-benzo[d] mdpi.comrsc.orgbenchchem.comtriazole

Phenylthiazole derivatives

Aryl boronic acids

Piperazine scaffolds

1,3,5-triazines

2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines

4-amino-benzonitrile

4-amino-2-trifluoromethyl-benzonitrile

Applications of 6 Bromoquinolin 4 Ol in Medicinal Chemistry and Drug Discovery

6-Bromoquinolin-4-Ol (B142416) as a Key Intermediate in the Synthesis of Pharmacologically Active Molecules

This compound is a crucial intermediate in the synthesis of a multitude of pharmacologically active molecules. atlantis-press.comchemscene.com Its structural framework can be chemically modified at several positions, allowing for the creation of derivatives with tailored biological properties. nih.gov The presence of the bromine atom at the 6-position is particularly advantageous, enabling reactions like palladium-catalyzed cross-coupling, which can introduce chemical diversity. researchgate.net

Synthetic routes often begin with precursors like 4-bromoaniline (B143363) and Meldrum's acid, which are cyclized to form the this compound core. atlantis-press.comresearchgate.net This core is then further functionalized. For instance, it is a documented intermediate in the synthesis of GSK2126458, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). atlantis-press.comresearchgate.net The synthesis involves converting this compound into 6-bromo-4-chloroquinoline (B1276899) and subsequently into 6-bromo-4-iodoquinoline, a key precursor for the final complex molecule. atlantis-press.com

Researchers have also utilized this compound to generate new series of compounds with potential antimicrobial activities. One study involved the synthesis of (±) 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which were evaluated for antimycobacterial properties against Mycobacterium tuberculosis. nih.gov Another series of functionalized phenoxy quinolines was synthesized from this compound via the Chan-Lam cross-coupling reaction, demonstrating potential against multidrug-resistant bacteria like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net

The versatility of this intermediate is highlighted by the range of biologically active compounds derived from it, as detailed in the table below.

| Derivative Class | Synthetic Transformation from this compound | Target/Activity |

| 6-bromo-4-iodoquinoline | Chlorination with POCl₃ followed by iodination with NaI | Intermediate for PI3K/mTOR inhibitor GSK2126458 atlantis-press.comresearchgate.net |

| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol | Multi-step synthesis involving Grignard reaction and epoxide ring opening | Antimycobacterial (M. tuberculosis) nih.gov |

| Functionalized Phenoxy Quinolines | Chan-Lam cross-coupling with arylboronic acids | Antibacterial (ESBL E. coli, MRSA) researchgate.net |

| 1,3,6-trisubstituted quinolin-4(1H)-ones | Conversion to 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one followed by sequential Pd-catalyzed reactions | Generation of diverse chemical libraries researchgate.net |

This table showcases examples of pharmacologically relevant molecules synthesized using this compound as a starting intermediate.

Lead Compound Identification and Optimization in Drug Discovery Pipelines

The process of drug discovery involves identifying a "lead compound"—a molecule with initial promising biological activity that serves as the starting point for optimization. technologynetworks.comnumberanalytics.com this compound and its derivatives are frequently employed in this crucial phase of the drug discovery pipeline. researchgate.netnih.gov The quinolin-4-one scaffold itself is considered a source of lead compounds for developing therapies against various diseases, including cancer and infectious diseases. mdpi.comnih.gov

The strategic placement of the bromine atom on the this compound scaffold allows medicinal chemists to systematically modify the molecule. This process, known as lead optimization, aims to enhance a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, a series of quinazoline-based analogs, a related heterocyclic system, were developed as potent inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer and inflammation. nih.gov The structure-activity relationship (SAR) studies in such research often involve exploring substitutions at various positions on the heterocyclic ring to identify optimal interactions with the biological target. nih.gov

The development of potent inhibitors often starts from a hit identified through screening. This initial hit is then chemically modified to create a series of analogs. nih.gov The this compound framework is ideal for this, as the bromo group can be readily replaced or used as a handle for coupling reactions to build more complex structures. researchgate.netresearchgate.net This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound and advancing it through the preclinical development pipeline. technologynetworks.comnih.gov The findings from these optimization efforts can lead to the identification of a preclinical candidate with improved efficacy and a better safety profile. nih.gov

| Optimization Stage | Role of this compound Scaffold | Example Outcome |

| Hit-to-Lead | Serves as a foundational scaffold ("hit") from which to build a chemical series. | Initial derivatives show moderate activity against a target like M. tuberculosis. nih.gov |

| Lead Optimization | The bromo-substituent allows for systematic chemical modifications (e.g., Suzuki or Chan-Lam couplings) to explore SAR. researchgate.netresearchgate.net | A 40-80 fold increase in potency was achieved for related quinazolinone inhibitors through systematic modifications. technologynetworks.com |

| Candidate Identification | The optimized lead compound demonstrates potent and selective activity with suitable pharmacokinetic properties. | Identification of a lead compound like CN427 (a quinazoline) suitable for further optimization. nih.gov |

This table illustrates the progression of a drug discovery project and the role of a versatile scaffold like this compound in the identification and optimization of lead compounds.

Development of Chemical Probes and Molecular Tools Utilizing the this compound Scaffold

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. nih.gov They are indispensable tools in chemical biology and drug discovery for validating the function of these targets and understanding their role in disease. atlantis-press.comnih.gov The this compound scaffold provides a versatile platform for the development of such molecular tools.

The utility of a scaffold in creating chemical probes lies in its ability to be modified without losing its core binding properties. The bromine atom on this compound is a key feature, serving as a synthetic handle for introducing reporter groups (like fluorescent tags) or reactive moieties for covalent labeling. More importantly, it allows for the attachment of functionalities needed for specific imaging techniques, such as positron emission tomography (PET). For instance, the synthesis of PET agents like [¹¹C]GSK2126458 and [¹⁸F]GSK2126458, which are used for imaging PI3K and mTOR in cancer, relies on intermediates derived from this compound. researchgate.net These imaging agents allow for the non-invasive study of drug distribution and target engagement in living systems.

Furthermore, the discovery of PFI-1, a potent and selective chemical probe for the BET family of bromodomains, highlights the principles of probe development. nih.gov Although PFI-1 is not a direct derivative, its discovery through structure-based design and optimization of a small-molecule hit illustrates the process by which a scaffold can be elaborated into a highly specific tool. nih.gov The structural features of this compound make it an attractive starting point for similar efforts, aiming to create probes that can help unravel the complex biology of various protein families and validate new drug targets. atlantis-press.com

Strategic Integration into Combinatorial Libraries for Therapeutic Screening

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. researchgate.net These libraries are then screened against biological targets to identify new hit or lead compounds. The this compound scaffold is exceptionally well-suited for this approach due to its chemical tractability.

The synthetic accessibility of the this compound core and the reactivity of its bromine substituent make it an ideal building block for creating diverse quinolone libraries. nih.govresearchgate.net Synthetic methods that are practical and allow for broad substrate generality are described as "exploitable for the generation of libraries of chemically diverse 4-quinolones". researchgate.net By employing various reaction types—such as Suzuki-Miyaura, Sonogashira, and Chan-Lam couplings—at the bromine position, and making further modifications at other sites on the quinolone ring, a vast chemical space can be explored. researchgate.netresearchgate.net

For example, a research group synthesized a novel series of functionalized phenoxy quinolines from this compound using different arylboronic acids. researchgate.net This approach allows for the systematic variation of the substituent at a specific position, a hallmark of combinatorial library design. Screening such libraries against panels of therapeutic targets, such as resistant bacterial strains or cancer cell lines, can accelerate the discovery of compounds with novel mechanisms of action or improved activity profiles. researchgate.netnih.gov The strategic design of these libraries, centered around a privileged scaffold like this compound, increases the probability of identifying high-quality starting points for new drug development programs. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromoquinolin-4-Ol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound typically involves bromination of quinolin-4-ol derivatives or cyclization reactions using brominated precursors. For example, bromination of 4-hydroxyquinoline with bromine in acetic acid can yield the product. To optimize yields, adjust reaction parameters such as temperature (e.g., 80–100°C), stoichiometry of brominating agents (e.g., 1.2–1.5 equivalents), and reaction time (6–12 hours). Monitor intermediates via TLC or HPLC to minimize byproducts like di-brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm the aromatic proton environment and bromine substitution pattern.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (CHBrNO, theoretical 224.96 g/mol).

- IR Spectroscopy : Identify the hydroxyl (O–H stretch, ~3200 cm) and aromatic C–Br bonds (600–800 cm).

- X-ray Crystallography : For solid-state structural confirmation, as demonstrated in related brominated quinoline analogs .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) show degradation above 40°C or in strongly acidic/basic conditions. Store in airtight containers at −20°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electron density distribution, identifying reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Focus on the C–Br bond dissociation energy and Mulliken charges to predict regioselectivity. Validate predictions experimentally using Pd-based catalysts (e.g., Pd(PPh)) and analyze products via GC-MS .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC values in kinase assays) may arise from impurities or solvent effects. Implement:

- HPLC Purification : Ensure >95% purity before biological testing.

- Dose-Response Curves : Use at least six concentrations in triplicate.

- Solvent Controls : Compare DMSO vs. aqueous solubility impacts.

Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How does the crystal packing of this compound influence its solid-state properties?

- Methodological Answer : X-ray diffraction studies reveal intermolecular hydrogen bonding (e.g., O–H⋯N) and π-π stacking interactions, which affect melting points and mechanical stability. Compare with analogs (e.g., 6-chloroquinolin-4-ol) to isolate bromine’s steric/electronic effects. Hirshfeld surface analysis quantifies interaction contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.